3-Amino-5,5-dimethylhexanoic acid hydrochloride
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Overview
Description
3-Amino-5,5-dimethylhexanoic acid hydrochloride: is an organic compound with the molecular formula C8H18ClNO2. It is a derivative of hexanoic acid, featuring an amino group at the third carbon and two methyl groups at the fifth carbon. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5,5-dimethylhexanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5,5-dimethylhexanoic acid.
Amination: The carboxylic acid group is converted to an amide, followed by reduction to form the corresponding amine.
Hydrochloride Formation: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield.
Purification: The final product is purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted amines or amides.
Scientific Research Applications
Chemistry: 3-Amino-5,5-dimethylhexanoic acid hydrochloride is used as a building block in organic synthesis. It is a precursor to various complex molecules used in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5,5-dimethylhexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Amino-5,5-dimethylhexanoic acid hydrochloride
- 3-Amino-5-methylhexanoic acid
- 3-Amino-3,5-dimethylhexanoic acid hydrochloride
Comparison:
- 2-Amino-5,5-dimethylhexanoic acid hydrochloride: Similar structure but with the amino group at the second carbon, leading to different reactivity and biological activity.
- 3-Amino-5-methylhexanoic acid: Lacks one methyl group, resulting in different steric and electronic properties.
- 3-Amino-3,5-dimethylhexanoic acid hydrochloride: Similar structure but with an additional methyl group at the third carbon, affecting its chemical behavior.
3-Amino-5,5-dimethylhexanoic acid hydrochloride stands out due to its unique combination of functional groups and steric properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-amino-5,5-dimethylhexanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJSMEBXCQXZGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158414-70-1 |
Source
|
Record name | Hexanoic acid, 3-amino-5,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158414-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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